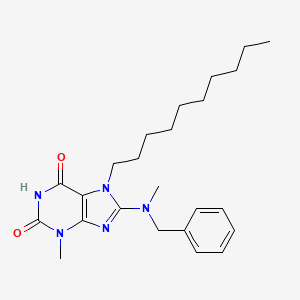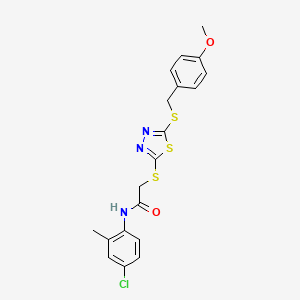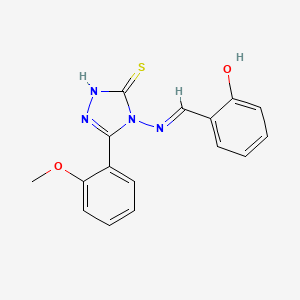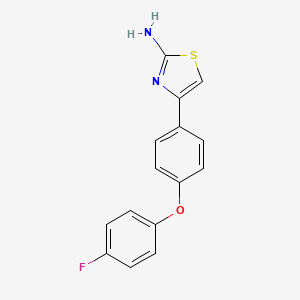
NHS-dPEG(R)4-(m-dPEG(R)8)3-ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NHS-dPEG®4-(m-dPEG®8)3-ester is a specialized compound used in various scientific and industrial applications. It is a branched polyethylene glycol (PEG) derivative with a core structure that includes N-hydroxysuccinimide (NHS) ester and multiple discrete PEG (dPEG) chains. This compound is known for its hydrophilicity, non-immunogenicity, and ability to modify small molecules, peptides, proteins, and functionalized surfaces .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NHS-dPEG®4-(m-dPEG®8)3-ester involves the activation of the carboxyl terminus of the dPEG spacer with N-hydroxysuccinimide (NHS). The reaction typically occurs at a pH range of 7.0 to 7.5, where the NHS ester reacts optimally with free amines . The rate of hydrolysis of the active ester to the carboxylic acid accelerates with increasing pH .
Industrial Production Methods
Industrial production of NHS-dPEG®4-(m-dPEG®8)3-ester involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability and prevent hydrolysis .
Análisis De Reacciones Químicas
Types of Reactions
NHS-dPEG®4-(m-dPEG®8)3-ester primarily undergoes substitution reactions, where the NHS ester reacts with amines to form stable amide bonds . This reaction is commonly used for the modification of biomolecules and surfaces.
Common Reagents and Conditions
The reaction with amines is typically carried out in an aqueous or organic solvent at a pH of 7.0 to 7.5 . Common reagents include primary and secondary amines, which react with the NHS ester to form amide bonds .
Major Products Formed
The major products formed from the reaction of NHS-dPEG®4-(m-dPEG®8)3-ester with amines are amide-linked conjugates. These conjugates can be used for various applications, including drug delivery, surface modification, and bioconjugation .
Aplicaciones Científicas De Investigación
NHS-dPEG®4-(m-dPEG®8)3-ester has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of NHS-dPEG®4-(m-dPEG®8)3-ester involves the formation of stable amide bonds with amines. The NHS ester reacts with free amines on biomolecules or surfaces, resulting in the covalent attachment of the dPEG chains. This modification enhances the hydrophilicity, reduces immunogenicity, and increases the stability of the conjugates .
Comparación Con Compuestos Similares
NHS-dPEG®4-(m-dPEG®8)3-ester is unique due to its branched structure and multiple dPEG chains, which provide enhanced properties compared to linear PEG derivatives. Similar compounds include:
m-dPEG®4-NHS ester: A linear PEG derivative with a single NHS ester group.
m-dPEG®8-NHS ester: Another linear PEG derivative with a longer PEG chain.
NHS-dPEG®4-(m-dPEG®12)3-ester: A branched PEG derivative with longer dPEG chains.
These compounds differ in their PEG chain length and branching, which affect their solubility, hydrodynamic volume, and reactivity.
Propiedades
Fórmula molecular |
C84H158N6O40 |
|---|---|
Peso molecular |
1892.2 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate |
InChI |
InChI=1S/C84H158N6O40/c1-99-25-28-107-41-44-115-55-58-121-67-70-124-64-61-118-52-49-112-38-33-104-22-14-86-77(92)9-18-127-73-84(74-128-19-10-78(93)87-15-23-105-34-39-113-50-53-119-62-65-125-71-68-122-59-56-116-45-42-108-29-26-100-2,75-129-20-11-79(94)88-16-24-106-35-40-114-51-54-120-63-66-126-72-69-123-60-57-117-46-43-109-30-27-101-3)89-80(95)12-17-102-31-36-110-47-48-111-37-32-103-21-13-85-76(91)5-4-6-83(98)130-90-81(96)7-8-82(90)97/h4-75H2,1-3H3,(H,85,91)(H,86,92)(H,87,93)(H,88,94)(H,89,95) |
Clave InChI |
BZPDKHSGZWBKIF-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12043836.png)


![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12043860.png)





![1,2-Dihydro-6-hydroxy-4-oxo-N-2-pyrazinyl-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12043888.png)
![8-[benzyl(methyl)amino]-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043891.png)



